![molecular formula C22H16ClFN2O3S B2422606 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole CAS No. 477713-39-6](/img/structure/B2422606.png)
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
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Description
3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole (hereafter referred to as 3-CBPF) is a small molecule that has become increasingly popular in scientific research due to its unique properties. It is a heterocyclic compound that has a ring structure composed of nitrogen, sulfur, and oxygen atoms. 3-CBPF has a wide variety of applications in the scientific research field, including its use as a synthetic intermediate, an inhibitor of various enzymes, and a probe for biological studies.
Scientific Research Applications
Synthesis and Crystal Structures
- Research has shown the synthesis of various pyrazole compounds, including structures similar to the compound , characterized by X-ray single crystal structure determination, revealing the dihedral angles between the pyrazole and fluoro-substituted rings (Loh et al., 2013).
Antimicrobial and Antitubercular Agents
- Pyrazolinyl p-tolyl sulfones, related to the chemical structure, have been synthesized and evaluated for antimicrobial activity against various microorganisms, including bacteria, yeast, and fungi (Bonacorso et al., 2006).
Anti-inflammatory and Anticancer Properties
- Pyrazole derivatives have been investigated for their anti-inflammatory and anticancer properties, showing significant potential in these areas. Molecular docking studies have also been conducted to understand their interactions with enzymes related to inflammation and cancer (Thangarasu et al., 2019).
Antiproliferative Activities
- A series of pyrazole-sulfonamide derivatives have been tested for antiproliferative activities against various cancer cell lines, indicating their potential as anticancer drugs (Mert et al., 2014).
properties
IUPAC Name |
3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O3S/c23-17-7-5-16(6-8-17)15-29-22-4-2-1-3-20(22)21-13-14-26(25-21)30(27,28)19-11-9-18(24)10-12-19/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLKFEKRZJIMJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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